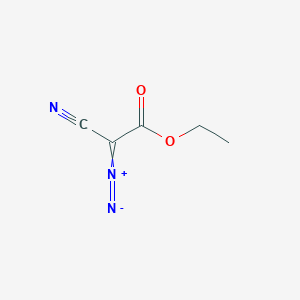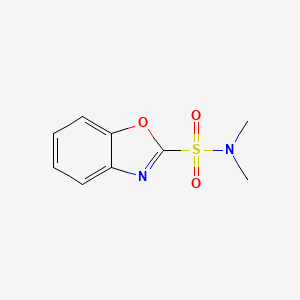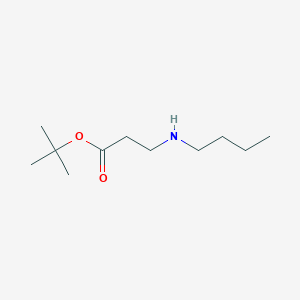
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Descripción general
Descripción
2,5-Dimethyldihydro-2H-pyran-4(3H)-one, also known as DMP, is a cyclic ether compound that has been widely used in the field of organic synthesis. It is a colorless liquid with a fruity odor and is mainly used as a solvent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is not well understood. It is believed that 2,5-Dimethyldihydro-2H-pyran-4(3H)-one acts as a Lewis acid catalyst, which can activate electrophiles and facilitate the formation of carbon-carbon bonds. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has also been shown to participate in hydrogen bonding interactions, which can enhance the reactivity of certain substrates.
Biochemical and Physiological Effects:
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been used as a food flavoring agent and has been approved by the FDA for use in food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has several advantages as a solvent and reagent in chemical reactions. It has a low boiling point and is highly soluble in many organic solvents. It is also relatively inexpensive and easy to handle. However, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has some limitations, such as its low reactivity towards certain substrates and its tendency to form unstable intermediates.
Direcciones Futuras
There are several future directions for the research and development of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one. One area of interest is the synthesis of new natural products and pharmaceutical compounds using 2,5-Dimethyldihydro-2H-pyran-4(3H)-one as a key reagent. Another area of interest is the development of new catalysts based on the structure of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one, which can improve the efficiency and selectivity of chemical reactions. Furthermore, the biochemical and physiological effects of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one need to be further studied to fully understand its potential applications in the food and pharmaceutical industries.
Conclusion:
In conclusion, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is a cyclic ether compound that has been widely used in the field of organic synthesis. It has several advantages as a solvent and reagent, and has been used in the synthesis of various natural products and pharmaceutical compounds. The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one is not well understood, and its biochemical and physiological effects need to be further studied. There are several future directions for the research and development of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one, which can lead to new discoveries and applications in the field of organic chemistry.
Aplicaciones Científicas De Investigación
2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been widely used in the field of organic synthesis as a solvent and reagent. It has been used in the synthesis of various natural products, such as (+)-discodermolide, (+)-neopeltolide, and (+)-spongistatin 1. 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has also been used in the synthesis of pharmaceutical compounds, such as the anti-cancer drug paclitaxel. In addition, 2,5-Dimethyldihydro-2H-pyran-4(3H)-one has been used in the synthesis of polymers, such as polyesters and polyurethanes.
Propiedades
IUPAC Name |
2,5-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPQTIXXGNDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyldihydro-2H-pyran-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)


![6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione](/img/structure/B3277426.png)



![N,N-dimethylbenzo[d]thiazole-2-sulfonamide](/img/structure/B3277462.png)

![[2-(1,3-Dioxoisoindol-2-yl)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B3277471.png)
![Carbamic acid, N-[3-[(aminothioxomethyl)amino]-4-methylphenyl]-, 1,1-dimethylethyl ester](/img/structure/B3277482.png)

